![molecular formula C11H10N2O B1313339 3-(Pyridin-4-yloxy)aniline CAS No. 102877-77-0](/img/structure/B1313339.png)
3-(Pyridin-4-yloxy)aniline
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Overview
Description
Scientific Research Applications
Docking and QSAR Studies
- Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives of 3-(Pyridin-4-yloxy)aniline to understand their roles as c-Met kinase inhibitors. These studies provide insights into the molecular features contributing to high inhibitory activity, predicting biological activities based on structural variations (Caballero et al., 2011).
Structural and Vibrational Analysis
- DFT and experimental studies on the structure and vibrational spectra of compounds related to this compound have been performed. These analyses offer a deep understanding of their structural determinations and vibrational modes, which are crucial for designing compounds with specific electronic and physical properties (Acosta-Ramírez et al., 2013).
Photophysical and Electroluminescence Application
- Research on tetradentate bis-cyclometalated platinum complexes with derivatives of this compound has revealed their high luminescence and potential application in electroluminescence, particularly in organic light-emitting diode (OLED) devices. This highlights their significance in developing new materials for electronic and photonic devices (Vezzu et al., 2010).
NLO Applications
- New organic binary solids with phenolic coformers involving derivatives of this compound have been synthesized for non-linear optical (NLO) applications. These compounds exhibit polar crystal formation, which is essential for their application in NLO devices (Draguta et al., 2015).
Antileishmanial Activity
- Pyrazolopyridine derivatives, structurally related to this compound, have been synthesized and analyzed for their structure-activity relationships as potential anti-Leishmania drugs. This indicates the role of such compounds in developing treatments for leishmaniasis (Mello et al., 2004).
GPR119 Agonists Discovery
- Arylsulfonyl 3-(pyridin-2-yloxy)anilines have been discovered as novel GPR119 agonists with improved pharmacokinetic properties, suggesting their application in therapeutic interventions targeting metabolic disorders (Zhang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect pathways related to cell cycle regulation, apoptosis, and cell migration .
Result of Action
Similar compounds have been found to cause cell cycle arrest in the g2/m phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
3-pyridin-4-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKRVXYQYUODSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467954 |
Source
|
Record name | Benzenamine, 3-(4-pyridinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102877-77-0 |
Source
|
Record name | Benzenamine, 3-(4-pyridinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-4-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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